四氯化锡

描述

四氯化锡,也称为氯化锡(IV),是一种无机化合物,化学式为 SnCl₄。它是一种无色、吸湿性液体,由于水解会在与空气接触时冒烟。 该化合物被广泛用作其他锡化合物的先驱,并在包括有机合成和工业过程在内的各个领域具有重要应用 .

科学研究应用

Tin tetrachloride has a wide range of applications in scientific research and industry:

准备方法

合成路线和反应条件: 四氯化锡通常通过直接对锡金属进行氯化来制备。该反应涉及在高温(约 115°C)下将氯气通过熔化的锡:

Sn+2Cl2→SnCl4

工业生产方法: 在工业环境中,四氯化锡是通过类似的氯化过程大量生产的。 粗产品通常通过蒸馏或精馏来提纯,以去除杂质并达到高纯度水平 .

化学反应分析

反应类型: 四氯化锡以其作为路易斯酸的反应性而闻名。它会发生各种类型的化学反应,包括:

水解: 与水反应生成盐酸和二氧化锡。

取代反应: 与格氏试剂反应生成四烷基锡化合物:

SnCl4+4RMgCl→SnR4+4MgCl2

重排反应: 与四有机锡化合物反应生成二有机锡二氯化物:

SnCl4+SnR4→2SnCl2R2

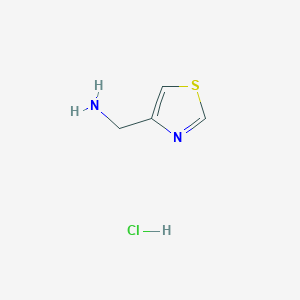

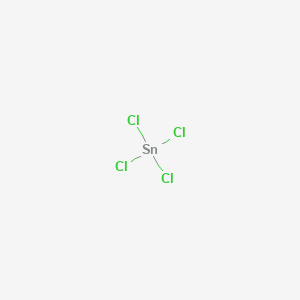

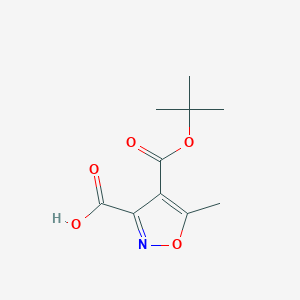

常见试剂和条件: 与四氯化锡反应中常用的试剂包括水、格氏试剂和四有机锡化合物。 这些反应通常在受控条件下进行,以确保形成所需的产物 {_svg_4}.

主要产物: 与四氯化锡反应产生的主要产物包括盐酸、四烷基锡化合物和二有机锡二氯化物 .

4. 科研应用

四氯化锡在科研和工业中具有广泛的应用:

作用机制

四氯化锡的作用机制主要涉及其作为路易斯酸的作用。它可以接受来自供体分子的电子对,促进各种化学反应。在生物系统中,从四氯化锡衍生的有机锡化合物可以与细胞成分相互作用,导致其生物学效应。 所涉及的确切分子靶标和途径取决于特定的有机锡化合物及其应用 .

类似化合物:

氯化亚锡 (SnCl₂): 一种与四氯化锡相比反应性不同的还原剂。

四氯化硅 (SiCl₄): 结构相似,但主要用于生产硅基材料。

四氯化锗 (GeCl₄): 用于生产锗基半导体。

四氯化铅 (PbCl₄): 由于毒性问题,使用较少.

独特性: 四氯化锡以其作为路易斯酸的高度反应性和形成各种有机锡化合物的多功能性而独树一帜。 它在有机合成和工业过程中的应用使其成为研究和工业中宝贵的化合物 .

相似化合物的比较

Tin(II) chloride (SnCl₂): A reducing agent with different reactivity compared to tin tetrachloride.

Silicon tetrachloride (SiCl₄): Similar in structure but used primarily in the production of silicon-based materials.

Germanium tetrachloride (GeCl₄): Used in the production of germanium-based semiconductors.

Lead(IV) chloride (PbCl₄): Less commonly used due to toxicity concerns.

Uniqueness: Tin tetrachloride is unique due to its high reactivity as a Lewis acid and its versatility in forming various organotin compounds. Its applications in organic synthesis and industrial processes make it a valuable compound in both research and industry .

属性

IUPAC Name |

tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGPRDJHPYFRM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7646-78-8, 1344-13-4 | |

| Record name | Tin tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H76LFL3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of tin tetrachloride?

A1: Tin tetrachloride, also known as tin(IV) chloride, has the molecular formula SnCl4 and a molecular weight of 260.52 g/mol.

Q2: What is the molecular structure of tin tetrachloride?

A2: Tin tetrachloride exists as a tetrahedral molecule in the gas phase []. This structure has been confirmed by gas-electron diffraction studies [].

Q3: Does tin tetrachloride form complexes with other molecules?

A3: Yes, tin tetrachloride is a strong Lewis acid and readily forms complexes with electron-pair donors (Lewis bases). These include:

- Ethers: Tin tetrachloride forms both 1:1 and 2:1 complexes with diethyl ether. The 1:1 complex (Et2O-SnCl4) is more labile, while the 2:1 complex ((Et2O)2·SnCl4) is more stable [].

- Esters: Tin tetrachloride forms coordination complexes with diesters of α,ω-dicarboxylic acids [].

- Aliphatic compounds: Complexes of tin tetrachloride with alcohols and esters have been investigated using Mössbauer spectroscopy [].

- Nitrogen-containing compounds: Tin tetrachloride forms complexes with 1,4-diaryl-2,3-dimethyl-1,4-diazabutadiene, studied by thermal analysis, IR, Raman, and NMR spectroscopy [].

Q4: Is tin tetrachloride used as a catalyst?

A4: Yes, tin tetrachloride is a versatile Lewis acid catalyst used in various organic reactions, including:

- Esterification: It catalyzes the synthesis of various esters like isoamyl acetate, n-amyl acetate, n-butyl acetate [], sec-butyl acetate [], sec-butyl-lactate [], and banana oil [].

- Friedel-Crafts Acylation: Tin tetrachloride effectively catalyzes Friedel-Crafts acylation of aromatic compounds, including thiophene, using the phase-vanishing method [].

- Allylic Substitution: Tin tetrachloride catalyzes regiospecific allylic substitution of quinone monoketals with α-oxoketene dithioacetals, providing a route to benzofurans and coumestans [].

- Polymerization: It acts as a co-initiator in the cationic polymerization of indene [] and vinyl acetate []. It is also used in the synthesis of star styrene-butadiene solution rubber [] and styrene-isoprene-butadiene terpolymer [].

- Synthesis of heterocycles: Tin tetrachloride supported on nano silica gel catalyzes the synthesis of pyrano[3,2-b]pyran derivatives [].

Q5: How does the presence of tin tetrachloride affect the thermal decomposition of azo compounds?

A5: Tin tetrachloride significantly increases the decomposition rates of α,α′-azobisisobutyronitrile (AIBN) and dimethyl α,α′-azobisisobutyrate (MAIB). This acceleration is attributed to the formation of complexes between tin tetrachloride and the azo compounds, leading to a larger frequency factor in the Arrhenius equation [].

Q6: Can tin tetrachloride be used in enantioselective synthesis?

A6: Yes, chiral Lewis acid-assisted Brønsted acids (LBAs), prepared from tin tetrachloride and optically active binaphthol derivatives, are effective chiral proton donors in enantioselective protonation and biomimetic polyene cyclization []. These chiral LBAs have been used to synthesize α-aryl or α-halo ketones, α-arylcarboxylic acids, and polycyclic isoprenoids with high enantiomeric excess [].

Q7: What is the stability of tin tetrachloride?

A7: Tin tetrachloride is highly reactive with water, hydrolyzing to form tin dioxide and hydrogen chloride. It should be handled under anhydrous conditions.

Q8: Can tin tetrachloride be used to modify surfaces?

A8: Yes, tin tetrachloride reacts with hydroxyl groups on rutile (titanium dioxide) surfaces, forming Ti-O-Si bonds and leading to a modified surface with Bronsted acidity [].

Q9: How is tin tetrachloride utilized in material science?

A9: Tin tetrachloride serves as a precursor in the synthesis of various materials:

- Tin dioxide (SnO2) nanoparticles: Different morphologies of SnO2 nanoparticles can be achieved by varying the precursor base during the hydrolysis of hydrated tin tetrachloride under solvothermal conditions [].

- Graphene modified tin dioxide electrodes: Tin tetrachloride is used in the preparation of graphene-tin tetrachloride sol, a precursor for electrolysis electrodes loaded with graphene modified tin dioxide [].

- Tin sulfide (SnS) thin films: Tin tetrachloride is used as a precursor in the ultrasonic spray pyrolysis method to deposit SnS thin films [].

- Lanthanum stannate (La2Sn2O7) nanopowder: Tin tetrachloride, along with lanthanum nitrate, is used in the preparation of high-purity La2Sn2O7 nanopowder via a sol-gel method followed by sintering [].

- Ferric oxide coated tin dioxide microballoons: Tin tetrachloride, along with ferric trichloride, is used in the hydrothermal synthesis of ferric oxide coated tin dioxide nanometer polycrystalline microballoons [].

Q10: How does the concentration of the precursor solution affect the properties of SnS thin films deposited by ultrasonic spray pyrolysis?

A10: The concentration of thiourea in the precursor solution significantly influences the phase and morphology of SnS thin films prepared by ultrasonic spray pyrolysis []. Higher thiourea concentrations lead to the formation of single-phase SnS films with larger particles and improved carrier concentration [].

Q11: How do seed layers impact the characteristics of ZnO nanorods in dye-sensitized solar cells?

A11: The method used to prepare seed layers (sputtering or spin-coating) on FTO (fluorine-doped tin oxide) glass significantly influences the alignment and morphology of ZnO nanorods grown on them. This, in turn, affects the performance of ZnO nanorod-based dye-sensitized solar cells (DSSCs) [].

Q12: What are the safety concerns associated with tin tetrachloride?

A12: Tin tetrachloride is corrosive and releases hydrogen chloride gas upon contact with moisture, posing inhalation hazards. Appropriate safety measures, including ventilation and personal protective equipment, are crucial when handling this compound.

Q13: How does the use of Jatropha curcas seeds impact the toxicity of landfill leachate treated with tin tetrachloride?

A13: The addition of Jatropha curcas seeds as a coagulant aid alongside tin tetrachloride in the treatment of landfill leachate can reduce the required dosage of tin tetrachloride and mitigate the toxicity of the treated leachate to red tilapia fish (Oreochromis niloticus) [].

Q14: Has tin tetrachloride been used in warfare?

A14: Yes, tin tetrachloride was used as a component in chemical weapons during World War I. It was mixed with other toxic substances like phosgene, chloropicrin, and arsenic trichloride to enhance their effectiveness [].

Q15: How is tin tetrachloride used in the synthesis of organotin compounds?

A15: Tin tetrachloride serves as a starting material for the synthesis of various organotin compounds, including tricyclohexyltin chloride [], tetraalkyltin and tetraaryltin compounds, and mixed methylchlorotin intermediates []. These organotin compounds have applications in various fields, including pharmaceuticals and materials science.

Q16: Are there any computational studies related to tin tetrachloride?

A16: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanism of the reverse Kocheshkov reaction in the synthesis of pseudostannatranes using tin tetrachloride [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)